molecular formula C12H17N3O4S B13319489 2-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide

2-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B13319489
M. Wt: 299.35 g/mol
InChI Key: XWJMRMYNWBOPJT-UHFFFAOYSA-N
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Description

2-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide is a compound that features a nitro group, a piperidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide typically involves the reaction of a piperidine derivative with a nitrobenzene sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yields and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Amino-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide.

    Substitution: Derivatives with different nucleophiles attached to the sulfonamide nitrogen.

    Hydrolysis: Sulfonic acid and amine derivatives.

Scientific Research Applications

2-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide group can mimic natural substrates and inhibit enzyme activity by binding to the active site. The piperidine ring enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The position of the piperidine ring and the presence of the nitro group contribute to its distinct chemical and biological activities .

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

2-nitro-N-(piperidin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H17N3O4S/c16-15(17)11-5-1-2-6-12(11)20(18,19)14-9-10-4-3-7-13-8-10/h1-2,5-6,10,13-14H,3-4,7-9H2

InChI Key

XWJMRMYNWBOPJT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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